2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline
Description
The compound 2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline is a heterocyclic hybrid molecule combining a quinazoline core with a substituted pyrazoline moiety. Key structural features include:
- Quinazoline backbone: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, substituted at position 6 with chlorine and position 4 with a phenyl group.
- Pyrazoline moiety: A 4,5-dihydro-1H-pyrazole ring substituted at positions 3 and 5 with furan-2-yl groups. Structural validation of such compounds typically employs X-ray crystallography, often refined using programs like SHELXL .
Properties
IUPAC Name |
2-[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O2/c26-17-10-11-19-18(14-17)24(16-6-2-1-3-7-16)28-25(27-19)30-21(23-9-5-13-32-23)15-20(29-30)22-8-4-12-31-22/h1-14,21H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVNKTFWLQBIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a quinazoline core substituted with a chloro group and a pyrazole moiety that is further substituted with two furan groups. Its chemical formula is and it has a molecular weight of approximately 367.80 g/mol.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of quinazoline are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural similarities.
Case Study:
A study on related pyrazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Antimicrobial Activity
Research has shown that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The presence of furan groups enhances this activity, likely due to their ability to interact with microbial membranes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole A | Staphylococcus aureus | 32 µg/mL |
| Pyrazole B | Escherichia coli | 16 µg/mL |
| Target Compound | Staphylococcus aureus | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to This compound has been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2.
Research Findings:
In vitro studies have shown that related compounds can reduce TNF-alpha and IL-6 levels in macrophage cultures, indicating potential use in treating inflammatory diseases .
The biological activity of This compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: Interaction with specific enzymes involved in cancer proliferation or inflammation.
- Receptor Modulation: Binding to receptors that regulate cell signaling pathways.
- Oxidative Stress Induction: Generating reactive oxygen species (ROS) leading to cellular damage in cancer cells.
Comparison with Similar Compounds
Structural Analogues in the Pyrazoline Family
Pyrazoline derivatives are widely studied for their biological and electronic properties. The following compounds (from ) share structural similarities with the target molecule’s pyrazoline moiety but differ in substituents:
| Compound Name | Pyrazoline Substituents | Aromatic Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | 3,5-Bis(furan-2-yl) | 6-Chloro-4-phenylquinazoline | Quinazoline, pyrazoline |
| 3-(4-Fluorophenyl)-5-phenyl-...carbaldehyde | 3-(4-Fluorophenyl), 5-phenyl | None (pyrazoline only) | Carbaldehyde |
| 5-(4-Bromophenyl)-3-(4-fluorophenyl)... | 3-(4-Fluorophenyl), 5-(4-bromophenyl) | None (pyrazoline only) | Carbaldehyde |
| 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)... | 3-(4-Fluorophenyl), 5-(4-chlorophenyl) | None (pyrazoline only) | Acetyl |
Key Observations :
Physicochemical and Electronic Properties
- Solubility : The furan rings in the target compound may improve aqueous solubility compared to halogenated analogues due to oxygen’s polarity. However, the chloro and phenyl groups on the quinazoline could offset this by increasing hydrophobicity.
- Electronic Effects : Furan’s electron-rich nature contrasts with electron-withdrawing halogens (e.g., F, Br, Cl) in analogues, altering charge distribution and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
